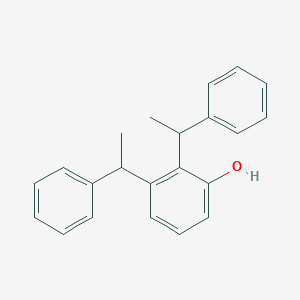

2,3-Bis(1-phenylethyl)phenol

Cat. No. B8318520

M. Wt: 302.4 g/mol

InChI Key: ALEYBMUCCRAJEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04198531

Procedure details

A suspension of 94 parts of phenol, 208 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 700 rpm. After 10 hours, 4.7 parts of phenol and 10.4 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 248 parts of 4-mono-(α-phenylethyl)-phenol (13% of theory, based on starting material II) of boiling point 182°-189° C./13 millibars, 845 parts (56% of theory, based on starting material II) of 2,4-di-(α-phenylethyl)-phenol of boiling point 231°-235° C./6 millibars and 366 parts (27% of theory, based on starting material II) of 2,4,6-tri-(α-phenylethyl)-phenol of boiling point 260°-268° C./6 millibars are obtained. The conversion is 98%, based on phenol, or 97%, based on starting material II.

[Compound]

Name

94

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sulfonated styrene divinylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([CH:9]([C:3]2[C:2]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=2)[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:10]1([CH:9]([C:2]2[CH:3]=[C:4]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])[CH:5]=[C:6]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])[C:1]=2[OH:7])[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

sulfonated styrene divinylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

1 bar pressure, the mixture being stirred at 700 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared in a stirred reactor at 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The suspension is then stirred constantly in the reactor at 700 rpm

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 10 hours

|

|

Duration

|

10 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a metal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (pore diameter 10 micrometers)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are subjected to fractional distillation

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 56% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C1=C(C(=CC(=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 27% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04198531

Procedure details

A suspension of 94 parts of phenol, 208 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 700 rpm. After 10 hours, 4.7 parts of phenol and 10.4 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 248 parts of 4-mono-(α-phenylethyl)-phenol (13% of theory, based on starting material II) of boiling point 182°-189° C./13 millibars, 845 parts (56% of theory, based on starting material II) of 2,4-di-(α-phenylethyl)-phenol of boiling point 231°-235° C./6 millibars and 366 parts (27% of theory, based on starting material II) of 2,4,6-tri-(α-phenylethyl)-phenol of boiling point 260°-268° C./6 millibars are obtained. The conversion is 98%, based on phenol, or 97%, based on starting material II.

[Compound]

Name

94

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sulfonated styrene divinylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([CH:9]([C:3]2[C:2]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=2)[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:10]1([CH:9]([C:2]2[CH:3]=[C:4]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])[CH:5]=[C:6]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])[C:1]=2[OH:7])[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

sulfonated styrene divinylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

1 bar pressure, the mixture being stirred at 700 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared in a stirred reactor at 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The suspension is then stirred constantly in the reactor at 700 rpm

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 10 hours

|

|

Duration

|

10 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

1 bar pressure and correspondingly 15.1 parts per hour of suspension are filtered through a suction line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a metal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (pore diameter 10 micrometers)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are subjected to fractional distillation

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 56% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C1=C(C(=CC(=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 27% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |